molecular formula C13H11BrFNO B8059684 2-Bromo-4-[(2-fluorobenzyl)oxy]aniline

2-Bromo-4-[(2-fluorobenzyl)oxy]aniline

Cat. No.: B8059684
M. Wt: 296.13 g/mol
InChI Key: CAZYONXCUQCSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-[(2-fluorobenzyl)oxy]aniline is a halogenated aniline derivative featuring a bromine atom at the 2-position and a 2-fluorobenzyloxy substituent at the 4-position of the benzene ring. The bromine atom enhances electrophilic substitution reactivity, while the 2-fluorobenzyloxy group contributes to lipophilicity and metabolic stability, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-bromo-4-[(2-fluorophenyl)methoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO/c14-11-7-10(5-6-13(11)16)17-8-9-3-1-2-4-12(9)15/h1-7H,8,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZYONXCUQCSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=C(C=C2)N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-Bromo-4-[(2-fluorobenzyl)oxy]aniline finds applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Employed in the study of enzyme inhibition and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic properties in drug development.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

2-Bromo-4-fluoro-N-(4-fluorobenzyl)aniline (CAS 1039960-80-9)

  • Structural Difference : The benzyl group is substituted with a 4-fluorine atom instead of 2-fluorine.
  • However, the electron-withdrawing effect of fluorine is less pronounced at the para position .
  • Safety Data : Classified under GHS Revision 8 with 100% purity, indicating stringent handling requirements similar to the target compound .

5-((2-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde (Compound 12b)

  • Structural Difference : Replaces the aniline (-NH₂) group with a hydroxyl (-OH) and aldehyde (-CHO) moiety.
  • Synthetic Yield : 48.8%, lower than some analogs (e.g., 12a: 53.5%), suggesting steric or electronic challenges in introducing the 2-fluorobenzyloxy group .
  • Mass Spec : ESI-MS m/z 245.1 [M+H]⁺, aligning with the molecular weight increase from fluorine substitution .

Halogen and Functional Group Variations

4-Bromo-2-fluoroaniline (CAS 367-24-8)

  • Structural Simplicity : Lacks the benzyloxy group, reducing molecular complexity.
  • Physical Properties : Melting point 40–42°C vs. the target compound’s liquid state (bp ~221°C), highlighting the role of the benzyloxy group in lowering melting points .

2-Bromo-4-(heptafluoro-n-propylthio)aniline

  • Functional Group : Replaces benzyloxy with a sulfur-containing heptafluoropropyl group.
  • NMR Data : δ2.16 (3H, s) for methyl groups and δ7.28–7.31 (2H, m) for aromatic protons, contrasting with the target compound’s expected upfield shifts due to fluorine’s electron-withdrawing effects .

Physical and Spectroscopic Properties

Compound Name Molecular Weight Melting Point (°C) Boiling Point (°C) Key Spectral Data
2-Bromo-4-[(2-fluorobenzyl)oxy]aniline 310.15 N/A ~221 (est.) ESI-MS: m/z 310–312 [M+H]⁺
4-Bromo-2-fluoroaniline 190.01 40–42 221 RI: 1.5830
5-Bromo-4-iodo-2-methylaniline 322.01 N/A N/A Fluorescence applications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.